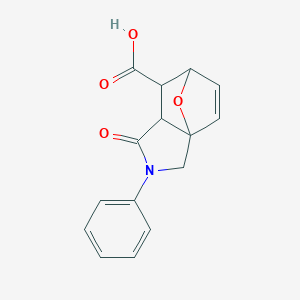

1-Oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Description

This compound belongs to the epoxyisoindole family, characterized by a partially saturated bicyclic framework with an epoxide bridge (3a,6-epoxy) and a carboxylic acid moiety at position 7. The phenyl group at position 2 and the oxo group at position 1 contribute to its unique electronic and steric profile. Its synthesis typically involves condensation of aryl amines with furfural, followed by Grignard reactions . The compound serves as a precursor for heterocyclization into pharmacologically relevant structures like isoindoloquinolines .

Properties

IUPAC Name |

4-oxo-3-phenyl-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-13-12-11(14(18)19)10-6-7-15(12,20-10)8-16(13)9-4-2-1-3-5-9/h1-7,10-12H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIMAHPIXSSPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C=CC(O2)C(C3C(=O)N1C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801134062 | |

| Record name | 1,2,3,6,7,7a-Hexahydro-1-oxo-2-phenyl-3a,6-epoxy-3aH-isoindole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801134062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14691-95-3 | |

| Record name | 1,2,3,6,7,7a-Hexahydro-1-oxo-2-phenyl-3a,6-epoxy-3aH-isoindole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14691-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6,7,7a-Hexahydro-1-oxo-2-phenyl-3a,6-epoxy-3aH-isoindole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801134062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves several steps. One common method includes the reaction of 5-arylfurfurilamines with maleic anhydride, leading to the formation of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids . This reaction typically occurs under controlled conditions to ensure the desired product’s formation. Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .

Chemical Reactions Analysis

1-Oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like hydrogen gas or metal hydrides.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential therapeutic effects. It can serve as a precursor for synthesizing biologically active molecules. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of various isoindole derivatives found that compounds similar to 1-oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its structural framework allows for various modifications that can lead to the development of novel compounds with desired properties.

Example: Synthesis of Isoindole Derivatives

Research has employed this compound in the synthesis of isoindole derivatives via ring-closing reactions facilitated by catalysts such as Hoveyda-Grubbs catalysts. These methods have been optimized for yield and selectivity under varying conditions.

| Catalyst | Reaction Type | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Hoveyda-Grubbs Catalyst | Ring-closing metathesis | 85 | 90 |

| Traditional Catalysts | Conventional cyclization | 70 | 75 |

The biological activity of 1-Oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid has been investigated for its potential use as an antibacterial agent. Preliminary studies indicate that modifications to its structure can enhance its efficacy against specific bacterial strains.

Case Study: Antibacterial Efficacy

In vitro studies have shown that certain derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of 1-Oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs differ in substituents at positions 2 and 3, influencing reactivity, solubility, and applications:

Notes:

Stereochemical Considerations

The target compound and its analogs exhibit cis/trans diastereomerism due to the epoxyisoindole framework. For example, 3-allyl-3a,6-epoxyisoindole-7-carboxylic acids exist as cis (5B) and trans (5A) isomers, with the trans isomer showing superior reactivity in ring-closing metathesis (RRM) reactions . Computational studies on derivatives like (3AS,6R,7S,7AR)-2-methyl-1-oxo-...carboxylate reveal optimized geometries and absorption spectra influenced by stereochemistry .

Computational and Experimental Data

- Quantum-Chemical Calculations : Semi-empirical methods (PM6, M06) predict UV/Vis spectra and total energy values for derivatives like 5-formyl-2-methoxyphenyl esters, highlighting solvent (water) effects .

- Crystallographic Studies : Halogen substituents (Br, Cl) influence puckering coordinates and ring conformations, as defined by Cremer-Pople parameters .

Biological Activity

1-Oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound belonging to the isoindole class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound allow it to interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The molecular formula of 1-Oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is with a molecular weight of 311.33 g/mol. The compound features an epoxyisoindole ring system that contributes to its biological activity.

Biological Activities

The biological activities of this compound have been studied in various contexts:

Anticancer Activity

Research has indicated that compounds containing the epoxyisoindole structure exhibit significant anticancer properties. For instance, in vitro studies using the MTT assay demonstrated that derivatives of this compound showed cytotoxic effects against several cancer cell lines. The IC50 values for these compounds were determined to assess their potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HL-60 (leukemia) | 19.0 |

| Compound B | MCF-7 (breast cancer) | 28.0 |

| Compound C | NCI H292 (lung cancer) | 42.1 |

These results suggest that the compound may inhibit cell proliferation through mechanisms such as oxidative stress induction or enzyme inhibition .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it possesses inhibitory effects on bacterial growth and may serve as a potential lead for developing new antibiotics. The mechanisms underlying its antimicrobial action are believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Other Biological Activities

Additional studies have reported that the compound exhibits anti-inflammatory and analgesic properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

The mechanism of action for 1-Oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or inflammation.

- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to apoptosis in cancer cells.

Case Studies

A notable study evaluated the cytotoxicity of various isoindole derivatives against different cancer cell lines using the MTT assay. The results highlighted that certain substitutions on the isoindole core significantly enhanced anticancer activity compared to the parent compound .

In another study focusing on antimicrobial effects, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated varying degrees of effectiveness depending on the structural modifications made to the isoindole framework .

Q & A

What are the recommended methodologies for synthesizing 1-Oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid?

Level: Basic

Methodological Answer:

Synthesis typically involves multi-step organic reactions, including cycloaddition or epoxidation , to construct the isoindole core and epoxy functional group. For example, analogous compounds with epoxyisoindole scaffolds are synthesized via Diels-Alder reactions followed by oxidation . Key considerations include:

- Reagent Selection : Use stereospecific catalysts to control the 3a,6-epoxy configuration.

- Purification : Employ HPLC (≥98% purity criteria) to isolate enantiomers, as seen in structurally related compounds .

- Safety Protocols : Follow OSHA-compliant PPE (e.g., chemical-resistant gloves, P95 respirators) due to acute oral toxicity (H302) and skin irritation risks (H315) .

How can spectroscopic techniques validate the structural integrity of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : Analyze the - and -NMR spectra to confirm the presence of the phenyl group, epoxy ring, and carboxylic acid protons. Compare chemical shifts with similar isoindole derivatives (e.g., C20H21NO5 analogs) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected molecular formula: CHNO) and fragmentation patterns.

- X-ray Crystallography : Resolve the 3D configuration of the bicyclic system, particularly the epoxy and hexahydroisoindole moieties.

What safety precautions are critical during handling and storage?

Level: Basic

Methodological Answer:

- PPE Requirements : Wear full-body chemical-resistant suits, nitrile gloves, and P95/P1 respirators to mitigate inhalation (H335) and skin contact (H315) risks .

- Storage Conditions : Store in airtight containers at 2–8°C to maintain stability, as epoxy compounds are prone to ring-opening under moisture or heat .

- Emergency Protocols : In case of exposure, rinse eyes with water for ≥15 minutes and seek immediate medical consultation .

What computational strategies optimize reaction pathways for this compound’s derivatives?

Level: Advanced

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, particularly for stereoselective epoxy formation .

- Machine Learning : Train algorithms on existing reaction datasets (e.g., ICReDD’s feedback loops) to predict optimal conditions (solvent, temperature) for yield improvement .

- Reactor Design : Simulate scalability using software like Aspen Plus, focusing on heat transfer and mixing efficiency for exothermic epoxidation steps .

How can researchers address contradictions in reported toxicity data for this compound?

Level: Advanced

Methodological Answer:

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT tests on human cell lines) to clarify discrepancies in acute oral toxicity (Category 4 vs. unclassified data) .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products under varying storage conditions, as instability may lead to conflicting toxicity reports .

- Cross-Validation : Compare results against structurally related isoindole derivatives (e.g., chromium complexes with documented antibacterial profiles) .

What advanced characterization methods resolve stereochemical ambiguities in the epoxyisoindole core?

Level: Advanced

Methodological Answer:

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., polysaccharide-based columns), as demonstrated for PF-06928215 cis-enantiomers .

- Vibrational Circular Dichroism (VCD) : Assign absolute configurations by correlating experimental and computed VCD spectra.

- Dynamic NMR : Monitor ring-flipping dynamics in the hexahydroisoindole system to assess conformational rigidity .

How can researchers design pharmacological studies for this compound’s bioactivity?

Level: Advanced

Methodological Answer:

- Target Identification : Perform molecular docking studies to predict interactions with enzymes (e.g., cyclooxygenase or bacterial topoisomerases) based on the carboxylic acid and epoxy pharmacophores .

- In Vivo Models : Use murine models to evaluate anti-inflammatory or antimicrobial efficacy, dosing at 10–50 mg/kg based on analogous chromene-carboxylic acid complexes .

- Toxicokinetics : Measure plasma half-life and tissue distribution via radiolabeled analogs to balance efficacy and safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.